

The History and Development of Prometon: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prometon*

Cat. No.: *B051717*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prometon, a non-selective, pre- and post-emergent herbicide, has been a significant tool in vegetation management for decades. As a member of the triazine class of herbicides, its history is intertwined with the broader development of this important group of compounds. This technical guide provides a comprehensive overview of the history, development, chemical properties, mechanism of action, and analytical methodologies related to **Prometon**, tailored for a scientific audience.

History and Development

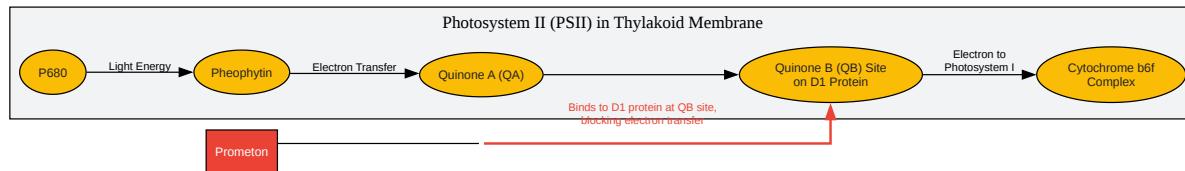
The journey of **Prometon** begins with the pioneering work on triazine herbicides by the Swiss company J.R. Geigy Ltd. in the 1950s.^{[1][2]} The herbicidal properties of the triazine scaffold were first discovered in 1952, leading to the commercialization of simazine in 1956 and the widely used atrazine in 1958.^{[1][3]} This foundational research paved the way for the development of other triazine derivatives.

Prometon, chemically known as 6-methoxy-N²,N⁴-di(propan-2-yl)-1,3,5-triazine-2,4-diamine, was introduced around 1962 by Ciba-Geigy AG.^[4] It is sold under various trade names, including Pramitol® and Primitol®.^[5] Unlike its more selective relatives used in agriculture, **Prometon** was developed for total vegetation control in non-crop areas such as industrial sites, rights-of-way, and around buildings.^{[4][6]}

Physicochemical Properties

The efficacy, environmental fate, and toxicological profile of **Prometon** are dictated by its physicochemical properties. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of **Prometon**

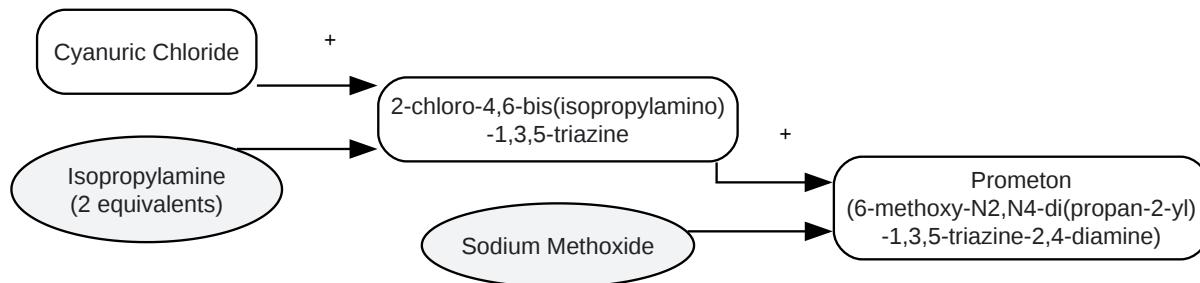

Property	Value
Chemical Formula	C ₁₀ H ₁₉ N ₅ O
Molecular Weight	225.29 g/mol
Appearance	White crystalline powder[6]
Melting Point	91-92 °C
Water Solubility	750 mg/L at 20 °C[7]
Solubility in Organic Solvents	- Acetone: >500 g/L - Benzene: >250 g/L - Methanol: >500 g/L - Dichloromethane: 350 g/L - Toluene: 250 g/L
Vapor Pressure	0.306 mPa at 20 °C[4]
Octanol-Water Partition Coefficient (log K _{ow})	2.91
Soil Sorption Coefficient (K _{oc})	51 mL/g (silty clay loam, 2.5% OM, pH 6.6)[7]
Soil Half-life (t _{1/2})	Can be highly persistent[4]

Mechanism of Action: Inhibition of Photosynthesis

Prometon, like other triazine herbicides, acts by inhibiting photosynthesis.[4] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Prometon binds to the D1 protein of the PSII complex, at the quinone-binding site. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), thereby interrupting the entire photosynthetic process. The inhibition of electron transport leads to a buildup of highly reactive

oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in plant cell death.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Prometon** in Photosystem II.

Synthesis of Prometon

The industrial synthesis of **Prometon**, a symmetrical triazine, typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring are highly susceptible to nucleophilic substitution. The synthesis involves a sequential, two-step substitution with isopropylamine, followed by a final substitution with a methoxy group.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **Prometon**.

Experimental Protocol: General Laboratory Synthesis

While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows. This protocol is for informational purposes and should be adapted and optimized with appropriate safety precautions.

Materials:

- Cyanuric chloride
- Isopropylamine
- Sodium methoxide
- Anhydrous solvent (e.g., acetone, acetonitrile)
- Acid scavenger (e.g., sodium carbonate)
- Standard laboratory glassware and equipment

Procedure:

- First Substitution: Dissolve cyanuric chloride in an anhydrous solvent in a reaction flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.
- Slowly add one equivalent of isopropylamine to the cooled solution while stirring. An acid scavenger is typically used to neutralize the HCl byproduct.
- Allow the reaction to proceed at a low temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Second Substitution: Add a second equivalent of isopropylamine to the reaction mixture and allow it to warm to room temperature or slightly above to facilitate the second substitution.
- Monitor the reaction by TLC until the di-substituted intermediate is the predominant product.
- Third Substitution (Methylation): Add one equivalent of sodium methoxide to the reaction mixture. This reaction may require heating to proceed at a reasonable rate.
- Monitor the formation of **Prometon** by TLC.

- **Work-up and Purification:** Once the reaction is complete, the salt byproduct is removed by filtration. The solvent is then removed under reduced pressure. The crude **Prometon** can be purified by recrystallization from a suitable solvent.

Efficacy and Application

Prometon is a non-selective herbicide used for total vegetation control. Its effectiveness is dependent on application rate, soil type, and rainfall, as much of its activity is through root uptake.

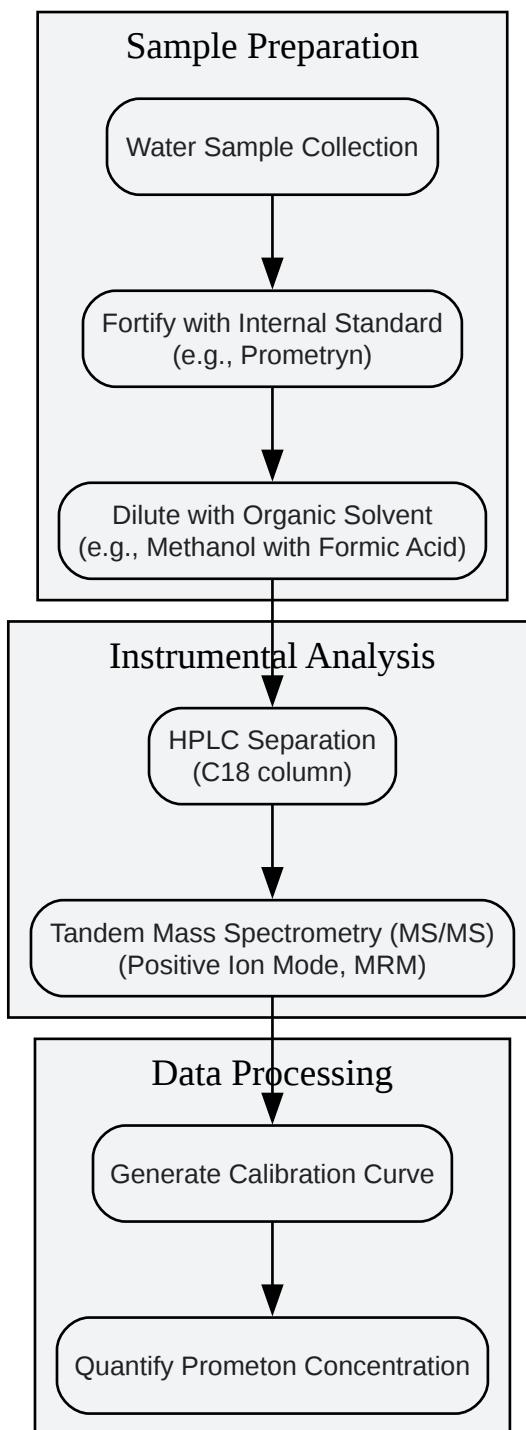
Table 2: General Application Rates of **Prometon** (as Pramitol® 25E) for Weed Control

Target Weeds	Application Rate (per acre)	Application Rate (per 500 sq. ft.)
Annual and susceptible perennial weeds (e.g., downy bromegrass, oatgrass, goosegrass, quackgrass, puncturevine, goldenrod, plantain)	4.0 - 6.125 gallons	0.5 - 0.875 pints in 1 gallon of water
Hard-to-kill perennial weeds and grasses (e.g., Johnsongrass, bindweed, wild carrot)	7.5 - 10 gallons	0.875 pints in 1 gallon of water

Note: Application rates are general and should be adjusted based on specific site conditions and product label instructions.

Toxicological Profile

A summary of the acute toxicity of **Prometon** to various organisms is presented in Table 3.


Table 3: Acute Toxicity of **Prometon**

Organism	Endpoint	Value
Rat (oral)	LD ₅₀	2,100 - 2,980 mg/kg
Rabbit (dermal)	LD ₅₀	>2,000 mg/kg
Bobwhite Quail (oral)	LD ₅₀	>2,264 mg/kg
Mallard Duck (oral)	LD ₅₀	>3,158 mg/kg
Rainbow Trout (96-hour)	LC ₅₀	20 mg/L
Bluegill Sunfish (96-hour)	LC ₅₀	>32 mg/L
Honeybee	LD ₅₀	36 µg/bee

Analytical Methodology

The detection and quantification of **Prometon** in environmental samples are crucial for monitoring its fate and impact. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common analytical techniques employed.

Example Experimental Workflow: HPLC-MS/MS Analysis of Prometon in Water

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **Prometon** in water samples by HPLC-MS/MS.

Experimental Protocol: General HPLC-UV Analysis of Prometon in Water

This protocol provides a general outline for the analysis of **Prometon** in water samples using HPLC with UV detection.

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Pass a known volume of the water sample through the cartridge. c. Wash the cartridge with deionized water to remove interferences. d. Elute the retained **Prometon** with a suitable organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluent to a small volume and reconstitute in the mobile phase.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic or gradient mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized for best separation.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detector: UV detector set at a wavelength of approximately 220 nm.

3. Quantification: a. Prepare a series of standard solutions of **Prometon** of known concentrations. b. Inject the standards to generate a calibration curve of peak area versus concentration. c. Inject the prepared sample and determine the peak area for **Prometon**. d. Calculate the concentration of **Prometon** in the sample using the calibration curve.

Conclusion

Prometon has a well-established history as a non-selective triazine herbicide, stemming from the foundational research in the mid-20th century. Its utility in total vegetation control is based on its potent inhibition of photosynthesis. Understanding its physicochemical properties, mechanism of action, and analytical methodologies is essential for its effective and safe use, as well as for monitoring its environmental presence. This technical guide provides a core body of information for researchers and scientists working with or studying this important herbicidal compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Prometryne in water and soil by HPLC-UV using cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prometon | C10H19N5O | CID 4928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thurstoncountywa.gov [thurstoncountywa.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- To cite this document: BenchChem. [The History and Development of Prometon: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051717#history-and-development-of-prometon-as-a-herbicide\]](https://www.benchchem.com/product/b051717#history-and-development-of-prometon-as-a-herbicide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com